Tetrabutyl titanate is an organometallic compound with the chemical formula . It appears as a colorless to light yellow viscous liquid and is known for its catalytic properties, particularly in esterification reactions and the production of titanium dioxide. This compound is soluble in various organic solvents and is sensitive to moisture, making it flammable and reactive with water, which leads to the formation of butanol and titanium dioxide .
Tetrabutyl titanate readily undergoes hydrolysis when exposed to water, resulting in the production of titanium dioxide and butanol:
Additionally, it can engage in alkoxide exchange reactions, allowing for the substitution of butoxide groups with other alkoxides . This property is significant in various synthetic applications, including the preparation of titanium oxide materials.
Tetrabutyl titanate can be synthesized through the reaction of titanium tetrachloride with butanol. The general synthesis procedure involves:
This method emphasizes careful temperature control and pH management to ensure successful synthesis.
Tetrabutyl titanate serves multiple purposes across various industries:
Several compounds share structural similarities or functional roles with tetrabutyl titanate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Titanium Butoxide | Similar structure; used for preparing titanium oxide materials | |
| Titanium Isopropoxide | Used as a precursor for titanium dioxide; differs by alkyl group | |
| Tetraethyl Titanate | Commonly used in similar applications; ethyl groups instead of butyl | |
| Tetra-n-propyl Titanate | Similar catalytic properties; propyl groups instead of butyl |
Tetrabutyl titanate stands out due to its high catalytic efficiency and non-polluting nature compared to other metal alkoxides. Its ability to facilitate esterification reactions effectively while improving material adhesion makes it particularly valuable in industrial applications . The choice of butyl groups also influences its solubility and reactivity profile compared to other similar compounds.
Tetrabutyl titanate exhibits distinct crystallographic properties that have been investigated through X-ray diffraction analysis. The compound demonstrates a monomeric tetrahedral coordination geometry around the central titanium atom [1] [2]. X-ray diffraction studies reveal that tetrabutyl titanate adopts a molecular structure where the titanium center is coordinated by four butoxide ligands in a tetrahedral arrangement [3].
Detailed diffraction analysis indicates that the Ti-O bond lengths in tetrabutyl titanate range between 1.75-1.80 Å, typical for titanium alkoxide compounds [4]. The molecular geometry shows the characteristic Ti(OR)₄ structure where each butoxy group is bonded to the titanium center through oxygen atoms [5]. The compound crystallizes with space group considerations that allow for the tetrahedral coordination environment of the titanium atom [6].
Studies utilizing powder X-ray diffraction techniques have been employed to characterize tetrabutyl titanate-derived materials, particularly in investigations of thermal transformation processes. These analyses demonstrate the compound's ability to serve as a precursor for titanium dioxide formation under controlled thermal conditions [7] [8].
Fourier Transform Infrared spectroscopy of tetrabutyl titanate reveals characteristic vibrational bands that provide insights into its molecular structure and bonding characteristics. The infrared spectrum exhibits distinct absorption features in several key regions [9].
In the high-frequency region (2800-3000 cm⁻¹), the compound displays characteristic C-H stretching vibrations from the butyl groups. Specific peaks observed include vibrations at approximately 2943 cm⁻¹ and 2975 cm⁻¹, corresponding to methyl and methylene C-H stretching modes [10]. The fingerprint region (400-1500 cm⁻¹) contains multiple absorption bands characteristic of the Ti-O-C framework, with notable features around 1000-1200 cm⁻¹ region corresponding to C-O stretching vibrations [11] [12].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about tetrabutyl titanate. ¹H NMR analysis reveals characteristic chemical shifts for the butyl groups, with distinct multiplets corresponding to the different carbon environments within the alkyl chains [9] [5]. The ¹H NMR spectrum in deuterated chloroform shows chemical shifts at approximately 0.9 ppm for the terminal methyl groups, 1.4-1.7 ppm for the methylene carbons, and 4.1-4.2 ppm for the α-methylene protons adjacent to the oxygen atoms [9].
| Spectroscopic Technique | Key Features | Chemical Shifts/Frequencies |
|---|---|---|
| FTIR | C-H Stretching | 2943, 2975 cm⁻¹ |
| FTIR | C-O Stretching | 1000-1200 cm⁻¹ |
| ¹H NMR | Terminal CH₃ | 0.9 ppm |
| ¹H NMR | α-CH₂ groups | 4.1-4.2 ppm |
Tetrabutyl titanate demonstrates specific thermal degradation characteristics that have been extensively studied through thermogravimetric analysis and differential scanning calorimetry. The compound exhibits thermal stability up to approximately 150-200°C, beyond which it undergoes decomposition processes [13] [14].
Thermal analysis reveals that tetrabutyl titanate decomposes through a multi-step process. The initial decomposition temperature occurs around 200-250°C, where the compound begins to lose its organic components [15] [14]. Pyrolysis studies indicate that the primary decomposition mechanism involves the formation of titanium dioxide and organic byproducts according to the general reaction: Ti(OBu)₄ → TiO₂ + 2 Bu₂O [14].
Thermogravimetric analysis demonstrates that tetrabutyl titanate exhibits a char yield that varies depending on the thermal treatment conditions. In studies investigating thermal degradation mechanisms, the compound shows activation energies for decomposition processes ranging from 110-120 kJ/mol for the initial autocatalytic mechanism, followed by a higher activation energy process of approximately 220 kJ/mol for extended degradation [16] [17].
The thermal stability profile indicates that tetrabutyl titanate is sensitive to moisture and elevated temperatures, with decomposition accelerated in the presence of water vapor [13]. The boiling point under reduced pressure (10 mmHg) is reported as 206°C, while the melting point is -55°C [13] [14].
| Temperature Range (°C) | Process | Activation Energy (kJ/mol) |
|---|---|---|
| 150-200 | Initial decomposition | 110-120 |
| >250 | Extended degradation | 220 |
| 206 (10 mmHg) | Boiling point | - |
The rheological properties of tetrabutyl titanate in solution are characterized by its viscosity and flow behavior under various conditions. At 25°C, the dynamic viscosity of pure tetrabutyl titanate is approximately 70 mPa·s [18]. This relatively low viscosity facilitates its use in various industrial applications where good flow characteristics are required.
The compound exhibits Newtonian flow behavior in most organic solvents, with viscosity remaining relatively constant across different shear rates. Tetrabutyl titanate demonstrates excellent solubility in most organic solvents except ketones, which affects its rheological behavior in different solvent systems [13] [19].
The specific gravity of tetrabutyl titanate ranges from 0.980 to 1.000 at 25°C, with most reported values around 0.99 g/mL [18] [20]. This density, combined with its low viscosity, contributes to its favorable handling characteristics in industrial processes.
Temperature effects on rheological properties show that viscosity decreases with increasing temperature, following typical liquid behavior patterns. The compound maintains its liquid state across a wide temperature range, from its melting point of -55°C to its boiling point [13].
| Property | Value | Temperature (°C) |
|---|---|---|
| Dynamic Viscosity | 70 mPa·s | 25 |
| Specific Gravity | 0.99 g/mL | 25 |
| Pour Point | <-50°C | - |
| Boiling Point | 312°C | Atmospheric |
The surface energy characteristics of tetrabutyl titanate are influenced by its molecular structure and the presence of organic butyl groups. The compound exhibits specific wetting properties that are important for its applications in surface modification and adhesion promotion [20].
Tetrabutyl titanate demonstrates the ability to modify surface energy characteristics when used as a coupling agent or surface treatment. When applied to glass and metal surfaces, it can alter contact angles and improve adhesion properties [20]. The compound's amphiphilic nature, with its inorganic titanium center and organic butyl groups, allows it to interact with both polar and non-polar surfaces.
Research has shown that tetrabutyl titanate can influence the wettability of treated surfaces, with applications in creating surfaces with controlled hydrophilic or hydrophobic properties depending on the treatment conditions [21]. The compound's ability to form thin polymeric films of titanium dioxide on surfaces contributes to enhanced surface energy characteristics [20].
The refractive index of tetrabutyl titanate is reported as 1.491 at 20°C, which influences its optical properties and surface interactions [13]. This optical property, combined with its surface modification capabilities, makes it valuable for applications requiring specific light transmission or reflection characteristics.
Surface tension measurements indicate that tetrabutyl titanate exhibits intermediate surface energy values that allow it to wet both high and low energy surfaces effectively. This characteristic is particularly important in its role as a coupling agent where it must bridge the interface between dissimilar materials [20].
| Surface Property | Value | Conditions |
|---|---|---|
| Refractive Index | 1.491 | 20°C |
| Flash Point | 47°C | - |
| Contact Angle (varies with substrate) | Variable | Surface dependent |
| Film Formation | Polymeric TiO₂ | Upon hydrolysis |